Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
Brand Name: Vulcanchem
CAS No.: 204197-26-2
VCID: VC21099496
InChI: InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1
SMILES: CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C24H43N3O6
Molecular Weight: 469.6 g/mol

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

CAS No.: 204197-26-2

Cat. No.: VC21099496

Molecular Formula: C24H43N3O6

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate - 204197-26-2

Specification

CAS No. 204197-26-2
Molecular Formula C24H43N3O6
Molecular Weight 469.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1
Standard InChI Key KRVXFXVPQJBLFE-DDWIOCJRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Properties

Molecular Composition and Identification

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate is characterized by several key identifiers that define its chemical identity and structure :

PropertyValue
CAS Number204197-26-2
Molecular FormulaC₂₄H₄₃N₃O₆
Molecular Weight469.61500 g/mol
IUPAC NameN-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Alternative NameBoc-d-dap(aloc)-oh dcha
Storage ConditionStore at 0°C

The compound consists of three primary components: a protected (R)-2,3-diaminopropionic acid backbone, featuring a tert-butoxycarbonyl (Boc) protecting group on the alpha amino function and an allyloxycarbonyl (Alloc) protecting group on the side chain amino group, paired with dicyclohexylamine as a counterion .

Structural Features

The compound's structure integrates several key functional elements:

  • A diaminopropionic acid core with (R) stereochemistry at the alpha carbon

  • A tert-butoxycarbonyl (Boc) group protecting the alpha-amino function

  • An allyloxycarbonyl (Alloc) group protecting the beta-amino function

  • A carboxylic acid group forming an ionic bond with dicyclohexylamine

This structural arrangement provides orthogonal protection, allowing selective deprotection of either amino group under different reaction conditions, which is essential for controlled peptide synthesis .

Physical and Chemical Properties

As a dicyclohexylammonium salt, this compound typically appears as a solid at room temperature. The salt formation enhances stability and solubility in common organic solvents compared to the free acid form . The compound requires storage at 0°C to maintain its integrity, particularly to prevent degradation of the protecting groups that might occur at elevated temperatures .

The chemical reactivity is primarily determined by the protective groups:

  • The Boc group is acid-labile and can be cleaved with trifluoroacetic acid

  • The Alloc group is removed under mild conditions using a palladium catalyst and nucleophile

  • The dicyclohexylammonium counterion can be exchanged for protons to generate the free acid form

Synthesis and Preparation

Key Reaction Conditions

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate serves as a valuable building block in solid-phase peptide synthesis (SPPS), particularly for incorporating diaminopropionic acid residues with differently protected amino groups . The orthogonal protection strategy allows sequential deprotection and coupling reactions, enabling the synthesis of complex peptide structures with precise control over functional group modifications.

The search results indicate that the use of Alloc-protected amino acids in SPPS provides an effective alternative to Boc and Fmoc protection strategies, expanding the range of synthetic approaches available to peptide chemists . This versatility is particularly important for creating peptides with specialized functionality or structural features.

Protecting Group Strategies and Deprotection

The orthogonal nature of the Boc and Alloc protecting groups presents significant advantages in peptide synthesis:

Protecting GroupDeprotection ConditionsAdvantages
Boc (tert-butoxycarbonyl)Trifluoroacetic acid or other strong acidsStable to basic conditions and palladium catalysis
Alloc (allyloxycarbonyl)Pd(PPh₃)₄ (0.10 equiv.) with PhSiH₃ (6 equiv.) in CH₂Cl₂Stable to acidic conditions; can be removed without affecting Boc group

Conversion to Free Acid and Utilization

Methods for Converting DCHA Salt to Free Acid

Before incorporation into peptide synthesis, Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate typically requires conversion from its dicyclohexylammonium salt form to the free acid. The search results provide a detailed procedure for this conversion :

  • Suspend the DCHA salt in ethyl acetate, t-butyl methyl ether, isopropyl ether, or a mixture thereof (5-10 volumes)

  • Use cold solvents (-20°C) when working with acid-labile protecting groups

  • Add 10% phosphoric acid under stirring until complete dissolution occurs and two clear phases form

  • Separate the phases and wash the organic phase with additional phosphoric acid

  • Extract the organic phase with water until the aqueous phase pH is ≥4

  • Dry over sodium sulfate, filter, and evaporate to obtain the free acid

Notably, hydrochloric acid should be avoided in this process as it forms sparingly soluble dicyclohexylammonium chloride, which can complicate the separation .

Coupling Reactions and Peptide Bond Formation

Once converted to the free acid form, the compound can participate in peptide coupling reactions using standard methodologies. The carboxylic acid group can be activated through various approaches:

  • Formation of activated esters

  • Use of coupling reagents such as carbodiimides with additives

  • Application of phosphonium or uronium-based coupling agents

These activation methods enable the formation of peptide bonds with other amino acid derivatives, facilitating the stepwise assembly of peptide sequences.

Practical Considerations for Laboratory Use

When working with Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate, several practical considerations should be noted:

  • Storage at 0°C is recommended to maintain stability

  • The compound carries a hazard code of Xn (harmful), necessitating appropriate safety precautions

  • High purity material (≥99%) is available commercially and typically required for research applications

  • The salt form improves storage stability but requires conversion before use in most synthetic applications

Comparative Analysis with Related Compounds

Structural Analogs and Variations

Several related compounds appear in the search results, providing context for understanding the unique features of Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate:

CompoundCAS NumberKey Structural Differences
Dicyclohexylamine (S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate65710-58-9Contains benzyloxycarbonyl (Z) instead of allyloxycarbonyl; (S) instead of (R) stereochemistry
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate331730-08-6Contains furan ring instead of protected amino group
Boc-N-methyl-L-valine dicyclohexylamine salt35761-42-3Based on valine with N-methylation

These structural variations affect the properties, reactivity patterns, and specific applications of each compound in peptide synthesis and related fields .

Advantages of Alloc Protection

The allyloxycarbonyl (Alloc) protecting group offers specific advantages in peptide synthesis that distinguish it from other commonly used protecting groups:

  • Orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups

  • Mild deprotection conditions using palladium catalysis

  • Compatibility with solid-phase synthesis protocols

  • Option for tandem deprotection-coupling processes, streamlining synthetic procedures

These characteristics make Alloc-protected derivatives particularly valuable for complex peptide synthesis strategies requiring selective functional group manipulation .

Research Applications and Findings

Peptide Synthesis Applications

Research involving compounds like Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate has focused on optimizing peptide synthesis methods and expanding the range of accessible peptide structures. Key findings from the search results indicate:

  • Optimal conditions for Alloc removal involve Pd(PPh₃)₄ (0.10 equiv.) with PhSiH₃ (6 equiv.), with the ratio of products being independent of catalyst and nucleophile concentrations

  • Tandem deprotection-coupling approaches can improve efficiency in peptide synthesis workflows

  • The orthogonal protection strategy enables the creation of complex peptide architectures with precisely controlled modifications

Biotechnological Applications

Beyond conventional peptide synthesis, the search results suggest applications in advanced biotechnology:

  • Use in modular approaches for creating artificial ribosomes, where controlled attachment of amino acids to specific nucleic acid sequences is essential

  • Potential applications in the development of peptide-oligonucleotide conjugates for various biological studies

  • Possible roles in creating templates for novel protein synthesis systems

Dicyclohexylamine Component Analysis

Properties and Synthesis of Dicyclohexylamine

Dicyclohexylamine, the counterion in this compound, is a secondary amine with the chemical formula HN(C₆H₁₁)₂. According to the search results, it is typically a colorless liquid with a fishy odor, though commercial samples may appear yellow. It exhibits limited water solubility and functions as an organic base .

The synthesis of dicyclohexylamine can be achieved through several routes:

  • Catalytic hydrogenation of aniline using ruthenium and/or palladium catalysts

  • Reductive amination of cyclohexanone with ammonia or cyclohexylamine

  • Pressure hydrogenation of diphenylamine using a ruthenium catalyst

  • Reaction of cyclohexanone with cyclohexylamine in the presence of palladium/carbon under hydrogen pressure

Other Applications of Dicyclohexylamine

Beyond its role as a counterion in protected amino acid salts, dicyclohexylamine finds applications in various industrial processes:

  • Production of antioxidants for rubber and plastics

  • Manufacturing of vulcanization accelerators

  • Development of corrosion inhibitors for steam pipes and boilers

  • Creation of agrochemicals and textile chemicals

  • Production of catalysts for flexible polyurethane foams

These diverse applications highlight the broader significance of dicyclohexylamine beyond its specific role in this protected amino acid derivative.

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